Thieno[3,2-d]pyrimidine-6-carbonitrile
Description
Properties
IUPAC Name |
thieno[3,2-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S/c8-2-5-1-6-7(11-5)3-9-4-10-6/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVKNDGZLRYTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CN=C21)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]pyrimidine-6-carbonitrile typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-6-carboxylic acid, while reduction could produce thieno[3,2-d]pyrimidine-6-methylamine derivatives.
Scientific Research Applications
Thieno[3,2-d]pyrimidine-6-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of thieno[3,2-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt various cellular pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, thieno[3,2-d]pyrimidine derivatives can inhibit other targets like topoisomerases and histone deacetylases, further contributing to their anticancer activity .
Comparison with Similar Compounds
Key Findings :
- Pyrrolidinyl-acetylenic derivatives (e.g., compound 152, IC₅₀ = 14 nM) exhibit superior EGFR inhibition compared to halogenated analogs (e.g., compound 47, IC₅₀ = 9 µM), highlighting the importance of substituent choice .
- Carbamate modifications in thieno[3,2-d]pyrimidines enhance oral bioavailability, a critical advantage over non-modified analogs .
Antimicrobial Activity
Key Findings :
- Structural isomerism ([2,3-d] vs. [3,2-d]) influences antimicrobial specificity. For example, tetrazolo derivatives of thieno[2,3-d]pyrimidine-6-carbonitrile exhibit stronger antifungal activity than triazolo analogs .
Key Findings :
Physicochemical Properties
The physicochemical profile of this compound and related compounds influences their drug-likeness:
Key Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
